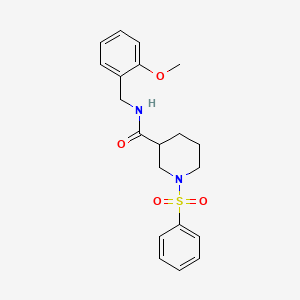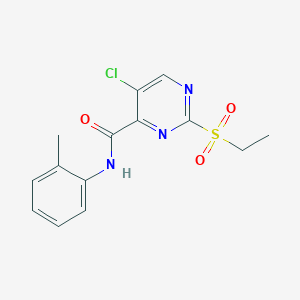
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
説明
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as MPSP, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, pain, and tumor growth. N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide inhibits the activity of COX-2, which is responsible for the production of prostaglandins that promote inflammation and pain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide inhibits the activity of HDACs, which are involved in the regulation of gene expression and cell growth. By inhibiting these enzymes, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide can reduce inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inducing apoptosis in cancer cells, and inhibiting tumor growth. N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a cardioprotective effect by reducing oxidative stress and inflammation in the heart.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide's antitumor properties make it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, including exploring its potential therapeutic applications in various diseases, optimizing its synthesis for large-scale production, and developing new derivatives with improved potency and selectivity. In addition, further research is needed to fully understand the mechanisms of action of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide and its potential side effects at high doses. Overall, the study of N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has the potential to lead to the development of new and effective therapies for various diseases.
科学的研究の応用
N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to possess potent anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. In addition, N-(2-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to possess antitumor properties by inhibiting the activity of histone deacetylases (HDACs) and inducing apoptosis in cancer cells.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-12-6-5-8-16(19)14-21-20(23)17-9-7-13-22(15-17)27(24,25)18-10-3-2-4-11-18/h2-6,8,10-12,17H,7,9,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKCFCKNMSVBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4239063.png)
![N-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B4239072.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4239086.png)
acetyl]amino}methyl)benzoate](/img/structure/B4239098.png)

![2-(2-bromo-4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239110.png)

![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)

![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4239141.png)
![3-(benzoylamino)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239152.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4239160.png)
![2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4239162.png)
![N-ethyl-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4239163.png)